

A Deep Dive into the Discovery and History of Cholesteryl Ester Research

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the esterified form of cholesterol, are central to the transport and storage of cholesterol in the body. Their discovery and the elucidation of their metabolic pathways have been pivotal in understanding lipid metabolism and the pathophysiology of various diseases, most notably atherosclerosis. This technical guide provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of cholesteryl ester research, from its nascent stages in the 19th century to the molecular discoveries that continue to drive therapeutic innovation today.

Early Discoveries: From Observation to a Novel Lipid Class

The story of cholesteryl ester research begins with the initial identification of cholesterol itself. In 1769, François Poulletier de la Salle first isolated cholesterol from gallstones.^[1] It was later in 1815 that Michel Eugène Chevreul named the substance "cholesterine."^[2] The crucial step towards understanding cholesterol's esterified form came in 1871, when Aleksandr P. Borodin, a notable chemist and composer, first isolated and described cholesterol esters.^[3] This marked the formal discovery of a new class of lipids.

Early 20th-century research laid the groundwork for connecting cholesterol and its esters to disease. In a landmark 1913 study, Nikolai Anitschkow demonstrated that feeding rabbits a high-cholesterol diet induced atherosclerotic lesions.[4] Anitschkow's work was foundational to the "lipid hypothesis" of atherosclerosis. Subsequent analysis of these lesions revealed a significant accumulation of lipids, with a substantial portion being cholesteryl esters. In 1910, Adolf Windaus had already shown that atheromatous lesions contained significantly more esterified cholesterol than healthy arterial walls.[5] These early observational and experimental findings highlighted the importance of understanding the mechanisms governing cholesteryl ester metabolism.

The Enzymatic Machinery of Cholesteryl Ester Synthesis: The Discovery of LCAT and ACAT

The mid-20th century saw a shift from observational studies to the biochemical exploration of cholesteryl ester synthesis. This era was marked by the discovery of the two key enzymes responsible for cholesterol esterification: Lecithin:cholesterol acyltransferase (LCAT) and Acyl-CoA:cholesterol acyltransferase (ACAT).

Lecithin:Cholesterol Acyltransferase (LCAT): The Plasma Esterifying Enzyme

In 1935, Sperry observed that free cholesterol in human plasma became esterified upon incubation at 37°C, an effect that was nullified by heat, suggesting an enzymatic process. However, it was not until 1962 that John Glomset identified and characterized the enzyme responsible, naming it Lecithin:cholesterol acyltransferase (LCAT). Glomset's work established that LCAT is the primary enzyme responsible for the formation of cholesteryl esters in plasma, primarily on the surface of high-density lipoproteins (HDL).

Further research by Glomset and others, particularly through the study of patients with familial LCAT deficiency, solidified the enzyme's role in HDL maturation and reverse cholesterol transport.[6][7] These patients exhibited very low levels of plasma cholesteryl esters, providing strong evidence for LCAT's physiological significance.[8]

Acyl-CoA:Cholesterol Acyltransferase (ACAT): The Intracellular Esterifying Enzyme

While LCAT governs cholesterol esterification in the plasma, a separate mechanism was suspected to operate within cells. The definitive identification of the intracellular enzyme, Acyl-CoA:cholesterol acyltransferase (ACAT), was the result of pioneering work by T.Y. Chang and his laboratory. Starting in the late 1980s, Chang's group utilized a clever approach involving mutant Chinese hamster ovary (CHO) cells that were deficient in ACAT activity.^{[9][10][11]} Through genetic complementation and biochemical purification, they were able to isolate and clone the gene encoding ACAT1.^[11] Their research revealed that ACAT is an integral membrane protein located in the endoplasmic reticulum and is responsible for esterifying excess intracellular cholesterol for storage in lipid droplets.^{[9][10]}

Experimental Protocols: A Historical Perspective

The advancement of cholesteryl ester research has been intrinsically linked to the development of new experimental techniques. This section details some of the key historical and foundational methodologies used to isolate, quantify, and characterize cholesteryl esters and the enzymes that metabolize them.

Lipid Extraction and Separation

The foundational methods for lipid extraction from biological samples were developed in the mid-20th century and remain influential.

- **Folch Method (1957):** This classic method utilizes a chloroform:methanol (2:1, v/v) mixture to extract total lipids from tissues. The addition of a salt solution results in a biphasic system, with the lower chloroform phase containing the lipids.
- **Bligh and Dyer Method (1959):** A modification of the Folch method, this technique uses a different ratio of chloroform:methanol:water to create a single-phase system for extraction, which is then converted to a two-phase system for separation.

Once extracted, the separation of cholesteryl esters from other lipid classes was historically achieved using:

- **Thin-Layer Chromatography (TLC):** This technique, widely adopted in the 1960s, uses a stationary phase (typically silica gel on a glass plate) and a mobile phase (a solvent mixture) to separate lipids based on their polarity. Cholesteryl esters, being highly nonpolar, migrate near the solvent front, allowing for their separation from more polar lipids like free cholesterol.

and phospholipids. A common solvent system for this separation is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).^[12]

- Gas Chromatography (GC): In the 1980s, capillary gas chromatography became a powerful tool for the analysis of cholesteryl esters.^[13] This method allows for the separation of different cholesteryl ester species based on the fatty acid chain length and degree of saturation.

In Vitro Enzyme Assays

The characterization of LCAT and ACAT activity relied on the development of robust in vitro assays.

- LCAT Activity Assay (Stokke-Norum Method): A widely used historical method for measuring LCAT activity in plasma.
 - Substrate Preparation: Radiolabeled cholesterol ($[^{14}\text{C}]$ -cholesterol) is equilibrated with a patient's plasma or isolated lipoproteins.
 - Incubation: The plasma sample is incubated at 37°C for a defined period.
 - Lipid Extraction: Lipids are extracted using a chloroform:methanol mixture.
 - Separation and Quantification: The cholesteryl esters are separated from free cholesterol using thin-layer chromatography. The radioactivity in the cholesteryl ester spot is then quantified by scintillation counting to determine the rate of esterification.^[14]
- ACAT Activity Assay (Radiolabeled Oleic Acid): A common method for measuring ACAT activity in cell or tissue homogenates.
 - Enzyme Source: Microsomes are prepared from cells or tissues to enrich for the endoplasmic reticulum where ACAT is located.
 - Substrate Addition: The microsomal preparation is incubated with a radiolabeled fatty acid, typically $[^{14}\text{C}]$ oleic acid, complexed to coenzyme A to form $[^{14}\text{C}]$ oleoyl-CoA.
 - Reaction Initiation: The reaction is initiated by the addition of a source of cholesterol, often provided in a detergent solution to facilitate its delivery to the enzyme.

- Lipid Extraction and Analysis: After incubation at 37°C, the lipids are extracted, and the newly synthesized radiolabeled cholesteryl esters are separated by TLC and quantified by scintillation counting.[15]

Quantitative Data from Seminal Studies

The following tables summarize key quantitative findings from foundational studies in cholesteryl ester research, providing a snapshot of the data that shaped the field.

Table 1: Plasma Lipids in Familial LCAT Deficiency

Lipid Component	Normal Plasma (mg/100 ml)	Familial LCAT Deficiency Plasma (mg/100 ml)
Total Cholesterol	150 - 250	100 - 200
Free Cholesterol	40 - 60	80 - 150
Cholesteryl Esters	110 - 190	5 - 20
Phospholipids	150 - 250	100 - 200
Triglycerides	50 - 150	100 - 400

Data adapted from studies by Glomset, Norum, and colleagues on patients with familial LCAT deficiency, highlighting the dramatic reduction in plasma cholesteryl esters in the absence of LCAT activity.[6][7]

Table 2: ACAT Activity in Cultured Cells

Cell Type	Condition	ACAT Activity (pmol/min/mg protein)
Normal Human Fibroblasts	Standard Culture	10 - 20
Normal Human Fibroblasts	Cholesterol-Enriched Medium	50 - 100
ACAT-Deficient CHO Cells	Standard Culture	< 1

Illustrative data based on the pioneering work of T.Y. Chang's laboratory, demonstrating the inducible nature of ACAT activity in response to cholesterol loading and the lack of activity in their mutant cell lines.

Key Signaling and Metabolic Pathways

The discovery of LCAT and ACAT allowed for the elucidation of the major pathways of cholesteryl ester metabolism. These pathways are critical for maintaining cholesterol homeostasis.

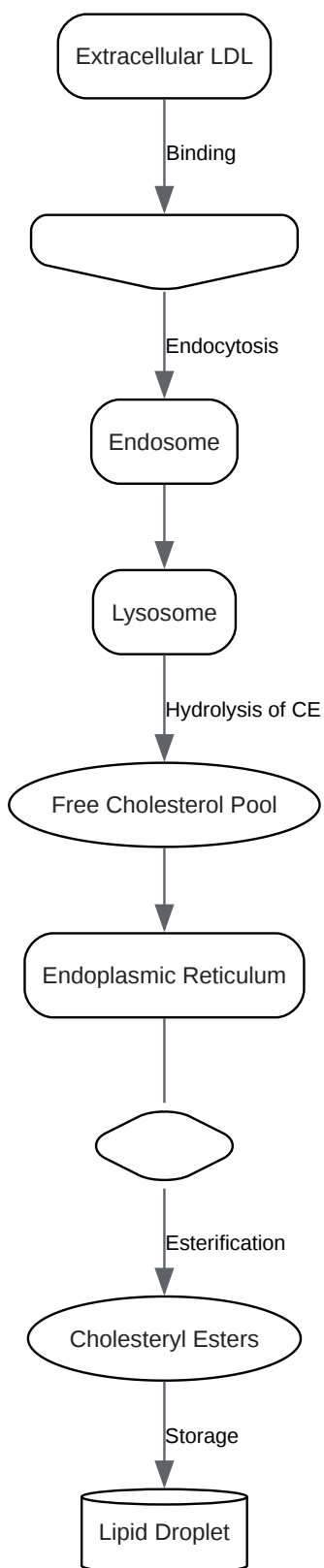
The LCAT-Mediated Reverse Cholesterol Transport Pathway

LCAT plays a crucial role in the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is returned to the liver for excretion.

Caption: LCAT's role in reverse cholesterol transport.

The ACAT-Mediated Intracellular Cholesterol Esterification Pathway

ACAT is central to the management of intracellular cholesterol levels, preventing the toxic accumulation of free cholesterol by converting it into inert cholesteryl esters for storage.



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Caption: ACAT's role in intracellular cholesterol storage.

Conclusion and Future Directions

The journey of cholesteryl ester research, from Borodin's initial discovery to the detailed molecular understanding of LCAT and ACAT, exemplifies the progression of biomedical science. These foundational discoveries have not only illuminated the intricate pathways of lipid metabolism but have also provided the basis for the development of therapeutic strategies aimed at mitigating cardiovascular disease. The ongoing investigation into the regulation of these pathways, the role of other related proteins like cholesteryl ester transfer protein (CETP), and the development of specific inhibitors for enzymes like ACAT continue to be active and promising areas of research for drug development professionals. A thorough understanding of this rich history is essential for any scientist working to build upon this legacy and develop the next generation of therapies for lipid-related disorders.

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References

- 1. A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History | Cyberlipid [cyberlipid.gerli.com]
- 3. Celebrating 100 years of the term 'lipid' [asbmb.org]
- 4. In celebration of the 100th anniversary of the lipid hypothesis of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nikolai N. Anichkov and His Theory of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma lipoproteins in familial lecithin: cholesterol acyltransferase deficiency: physical and chemical studies of low and high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma lipoproteins in familial lecithin: cholesterol acyltransferase deficiency: lipid composition and reactivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NOVEL LCAT-BASED THERAPEUTIC APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ta Yuan Chang | Molecular & Cell Biology [graduate.dartmouth.edu]

- 10. T.Y. and Cathy Chang's Laboratory :: Current Research Projects [geiselmed.dartmouth.edu]
- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the allostereism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl-coenzyme A: cholesterol acyltransferase assay: silica gel column separation of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Deep Dive into the Discovery and History of Cholesteryl Ester Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026250#discovery-and-history-of-cholesteryl-ester-research]

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